tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate
Overview
Description
“tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate” is a chemical compound with the empirical formula C21H33BN2O5 . It is a solid substance and its molecular weight is 404.31 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to an azetidine ring via a carbon atom. The azetidine ring is further substituted with a tert-butyl carboxylate group . The pyrazole ring is also substituted with a tetramethyl-dioxaborolane group .Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Synthesis Process : This compound is synthesized as an intermediate in various biologically active compounds, including crizotinib. The synthesis involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The process includes confirming the structure through MS and 1 HNMR spectrum (Kong et al., 2016).
Crystal Structure and DFT Study : The crystal structure and density functional theory (DFT) study of similar compounds reveal their molecular structure and conformational analysis. These studies provide insights into the physicochemical features, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).
Role in Drug Synthesis
- Intermediates in Drug Synthesis : Compounds like tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which involve similar chemical structures, are crucial intermediates in synthesizing target mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).
Applications in Polymer Science
- Polymer Synthesis : Such compounds are used in initiating Suzuki-Miyaura chain growth polymerization for the production of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks (Fischer et al., 2013).
Role in Organic Chemistry and Material Science
- Organic Synthesis : The compound and its derivatives play a significant role in organic synthesis, including the creation of new materials with potential applications in various fields like material science, drug development, and more (Abonía et al., 2007).
Involvement in Biological Studies
- Radioprotective Effects : Nitroxyl compounds, which can include derivatives of tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate, have been studied for potential radioprotective effects in biological systems (Qin et al., 2009).
properties
IUPAC Name |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BN3O4/c1-15(2,3)23-14(22)20-10-12(11-20)21-13(8-9-19-21)18-24-16(4,5)17(6,7)25-18/h8-9,12H,10-11H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIETZNNVDLWCNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CN(C3)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101104694 | |
Record name | 1-Azetidinecarboxylic acid, 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101104694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate | |
CAS RN |
2304634-91-9 | |
Record name | 1-Azetidinecarboxylic acid, 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101104694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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